2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide
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Overview
Description
2,4-Dimethoxy-N’-(4-methylbenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two methoxy groups attached to the benzene ring and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N’-(4-methylbenzoyl)benzohydrazide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzoyl hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N’-(4-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2,4-Dimethoxy-N’-(4-methylbenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N’-(4-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microtubule affinity regulating kinase 4 (MARK4), which is involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
Uniqueness
2,4-Dimethoxy-N’-(4-methylbenzoyl)benzohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and benzohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dimethoxy-N'-(4-methylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-6-12(7-5-11)16(20)18-19-17(21)14-9-8-13(22-2)10-15(14)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHUFLARBWFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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